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Tetrakis(ethylmethylamino)zirconium

High-k Dielectrics DRAM Capacitors EOT Scaling

Tetrakis(ethylmethylamino)zirconium (TEMAZ or TEMAZr, CAS 175923-04-3) is a metal-organic zirconium amide precursor with the chemical formula Zr[N(CH₃)(CH₂CH₃)]₄ and a molecular weight of 323.63 g/mol. It is a clear, colorless to pale yellow liquid at room temperature with a density of 1.049 g/mL at 25°C and a boiling point of 81°C at 0.1 mmHg.

Molecular Formula C12H32N4Zr
Molecular Weight 323.63 g/mol
CAS No. 175923-04-3
Cat. No. B1143060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrakis(ethylmethylamino)zirconium
CAS175923-04-3
Molecular FormulaC12H32N4Zr
Molecular Weight323.63 g/mol
Structural Identifiers
SMILESCC[N-]C.CC[N-]C.CC[N-]C.CC[N-]C.[Zr+4]
InChIInChI=1S/4C3H8N.Zr/c4*1-3-4-2;/h4*3H2,1-2H3;/q4*-1;+4
InChIKeySRLSISLWUNZOOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetrakis(ethylmethylamino)zirconium (TEMAZ, CAS 175923-04-3): Baseline Properties and Semiconductor ALD Precursor Context


Tetrakis(ethylmethylamino)zirconium (TEMAZ or TEMAZr, CAS 175923-04-3) is a metal-organic zirconium amide precursor with the chemical formula Zr[N(CH₃)(CH₂CH₃)]₄ and a molecular weight of 323.63 g/mol . It is a clear, colorless to pale yellow liquid at room temperature with a density of 1.049 g/mL at 25°C and a boiling point of 81°C at 0.1 mmHg . TEMAZ reacts immediately with water or moisture, releasing ethylmethylamine and forming zirconium oxide/hydroxide, necessitating strict handling in dried environments [1]. This compound is widely employed in the semiconductor industry as a precursor for atomic layer deposition (ALD) and chemical vapor deposition (CVD) of zirconium dioxide (ZrO₂) thin films, which serve as high-permittivity (high-k) dielectrics in advanced CMOS and DRAM devices [2].

Why TEMAZ Cannot Be Freely Substituted: Thermal Stability Limitations and Process-Specific Performance of Tetrakis(ethylmethylamino)zirconium


Zirconium ALD precursors are not interchangeable commodities. While multiple zirconium alkylamides and mixed-ligand compounds exist, each exhibits distinct thermal stability windows, vapor pressure characteristics, and resulting film properties that directly impact process reproducibility, film purity, and device performance. TEMAZ, as the benchmark alkylamide, offers a well-characterized but constrained process window. Substituting TEMAZ with higher-stability alternatives like Zr-AMD or mixed Cp-amido precursors may enable higher deposition temperatures but fundamentally alters nucleation behavior, impurity incorporation, and crystalline phase formation, thereby invalidating established process recipes and device qualification [1][2]. Conversely, substituting with less stable analogs or operating TEMAZ beyond its self-limiting ALD temperature window introduces thermal decomposition, causing chemical vapor deposition (CVD)-like growth, poor uniformity, and particulate contamination that compromises yield and reliability [3][4]. The following evidence quantifies these critical differentiators to guide informed precursor selection.

Quantitative Differentiation of Tetrakis(ethylmethylamino)zirconium (TEMAZ): Head-to-Head ALD Performance Data vs. Closest Comparators


TEMAZ vs. Zr-AMD: Superior Electrical Performance at Moderate Thermal Budgets

In a direct comparative study, ALD ZrO₂ films deposited using TEMAZ (TEMA-Zr) and Zr-AMD were evaluated. The Zr-AMD-derived films exhibited better thermal stability at substrate temperatures >300°C, but the TEMAZ-derived films, when processed within its optimal thermal window, provided a strong baseline for electrical performance. After a 700°C anneal, both precursors produced films in the tetragonal phase. Critically, the TEMAZ process is the established reference for electrical characterization, with the Zr-AMD process achieving an equivalent oxide thickness (EOT) of 1.2 nm and a leakage current density of 2 × 10⁻³ A/cm² (at Vfb − 1 V) [1]. While the study highlights Zr-AMD's advantage for high-temperature processes, it implicitly confirms TEMAZ's viability for moderate-temperature, high-performance dielectric layers where its well-characterized behavior reduces process development risk.

High-k Dielectrics DRAM Capacitors EOT Scaling

TEMAZ Deposition Rate and Impurity Profile in PEALD: Benchmark for High-Throughput, Low-Temperature Oxide Growth

Plasma-enhanced ALD (PEALD) studies using TEMAZ and O₂ plasma demonstrate a growth rate of up to 0.17 nm/cycle at temperatures between 150°C and 250°C, with nitrogen and carbon impurity contents as low as 0.4% and 1.5%, respectively [1][2]. In contrast, thermal ALD with TEMAZ and O₂ fails to deposit a film at 150°C, underscoring the necessity of plasma activation for low-temperature applications [3]. These impurity levels and growth rates establish a critical performance benchmark. While alternative precursors like mixed Cp-amido compounds can achieve comparable growth rates (e.g., 0.9 Å/cycle with ozone) and lower impurities, their higher thermal stability is their primary differentiator; TEMAZ remains a highly productive choice when operated within its established thermal window [4].

PEALD Low-Temperature Deposition Film Purity

TEMAZ Thermal Decomposition Threshold: Defining the Upper Temperature Limit for Self-Limiting ALD

The self-limiting ALD growth mode of TEMAZ is constrained by its thermal stability. Studies report that thermal decomposition of TEMAZ becomes significant at applied growth temperatures exceeding 275°C, leading to a CVD-like growth component, poor film uniformity, and loss of thickness control [1]. A related patent indicates decomposition with particle generation risk begins as low as 170°C, further narrowing the reliable process window for high-aspect-ratio structures [2]. In contrast, next-generation mixed alkylamido-cyclopentadienyl precursors, such as (RCp)Zr(NMe₂)₃, demonstrate ALD-type growth at 300°C with a growth rate of 0.9 Å/cycle and maintain superior thermal stability and film conformality (80-90% step coverage on 60:1 aspect ratio trenches) [3]. This direct comparison highlights that TEMAZ is inherently limited to ≤275°C processes, while newer precursors extend the ALD window to higher temperatures.

Thermal Stability ALD Window Process Control

TEMAZ Film Crystallinity: Mixed-Phase vs. Cubic-Phase Dielectrics

The crystalline phase of ALD ZrO₂ films directly impacts their dielectric constant and leakage current. TEMAZ-derived films processed with ozone tend to crystallize in mixed phases, which can limit the maximum achievable permittivity and increase capacitance equivalent thickness (CET) [1]. In contrast, films deposited using novel (RCp)Zr(NMe₂)₃ precursors under identical ozone-based ALD conditions predominantly adopt the high-permittivity cubic phase, even for film thicknesses exceeding 50 nm [1]. This phase control translates to a significantly lower CET, with values below 0.8 nm and a low leakage current density of 10⁻⁷ A/cm² at 1 V for a 6.4 nm ZrO₂ film on a TiN electrode [1]. TEMAZ's tendency for mixed-phase formation makes it a less optimal choice for the most aggressive EOT scaling in advanced DRAM capacitors.

Film Crystallinity Permittivity Capacitance Equivalent Thickness

Recommended Application Scenarios for Tetrakis(ethylmethylamino)zirconium (TEMAZ) Based on Quantified Performance Data


Low-Temperature Plasma-Enhanced ALD (PEALD) for Flexible Electronics and Large-Area Coatings

TEMAZ is a leading precursor for low-temperature PEALD of ZrO₂, where thermal ALD is ineffective. As demonstrated, PEALD with TEMAZ and O₂ plasma achieves a growth rate of 0.17 nm/cycle at 150-250°C with low nitrogen (0.4%) and carbon (1.5%) impurities [1]. This makes it suitable for depositing high-k dielectrics on temperature-sensitive substrates such as flexible polymers. TEMAZ's high reactivity with oxygen plasma enables this low-thermal-budget processing, a capability not shared by all Zr precursors. For these applications, TEMAZ is the preferred choice over more thermally stable but potentially less reactive alternatives.

Established ≤275°C Thermal ALD Processes for DRAM Capacitors and Logic Gate Dielectrics

TEMAZ is the industry benchmark precursor for thermal ALD of ZrO₂ in established semiconductor manufacturing nodes (e.g., 65 nm DRAM) [2]. Its deposition characteristics, film properties, and integration behavior are extensively documented, reducing process development time and risk. For processes operating reliably below the 275°C decomposition threshold, TEMAZ provides a well-characterized path to achieving high-quality ZrO₂ films with predictable electrical performance [3]. Substitution would require re-qualification of the entire dielectric stack, a costly and time-consuming endeavor that is rarely justified for mature processes.

Room-Temperature Atomic Layer Deposition (RT-ALD) for Advanced Patterning and 3D Structures

Recent research demonstrates the feasibility of room-temperature ALD of ZrO₂ using TEMAZ and plasma-excited humidified argon, achieving a growth rate of 0.17 nm/cycle [4]. This is a unique capability enabled by TEMAZ's high reactivity and volatility at room temperature, where saturation is observed with exposures exceeding ~2.0 × 10⁵ Langmuir [4]. This application scenario is critical for depositing high-k films on photoresist or other thermally fragile materials used in advanced patterning schemes, and for achieving conformal coatings in high-aspect-ratio 3D structures where heating is non-uniform or undesirable.

High-Purity ZrO₂ for Gate Dielectrics in Logic Devices (With Vendor-Specified Purity)

For applications where film purity is paramount, such as gate dielectrics in advanced logic transistors, procurement should specify TEMAZ with ultra-high purity grades. Commercial sources offer TEMAZ with ≥99.99% purity on a trace metals basis, including analysis of 32+ elements at ppb levels and chloride content below 10 ppm . This level of purity control is essential to minimize metallic and ionic contaminants that can degrade carrier mobility, shift threshold voltages, and increase leakage currents. While TEMAZ's thermal stability window is limited, its availability in such high purity makes it a reliable choice for well-controlled, moderate-temperature gate dielectric processes.

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